![molecular formula C17H16F2N4O2 B2693239 1-(2,6-Difluorophenyl)-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea CAS No. 2380042-94-2](/img/structure/B2693239.png)
1-(2,6-Difluorophenyl)-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Difluorophenyl)-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound is commonly referred to as DMF-DMA and has been found to exhibit promising results in various scientific research studies.
Wirkmechanismus
DMF-DMA exerts its therapeutic effects through the inhibition of various signaling pathways involved in inflammation, angiogenesis, and cancer progression. The compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. DMF-DMA has also been shown to inhibit the activity of VEGFR-2, a receptor involved in angiogenesis.
Biochemical and Physiological Effects
DMF-DMA has been found to exhibit various biochemical and physiological effects in scientific research studies. The compound has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6. DMF-DMA has also been found to inhibit the migration and invasion of cancer cells. In addition, the compound has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DMF-DMA has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. DMF-DMA is also highly soluble in organic solvents, making it suitable for various experimental procedures. However, the compound has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration routes.
Zukünftige Richtungen
There are several future directions for the study of DMF-DMA. Further research is needed to determine the optimal dosage and administration routes of the compound for its potential therapeutic applications. DMF-DMA could also be investigated for its potential use in combination with other therapeutic agents. In addition, the compound could be studied for its potential use in the treatment of other diseases such as autoimmune disorders and cardiovascular diseases.
Conclusion
DMF-DMA is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound exhibits anti-inflammatory, anti-cancer, and anti-angiogenic properties and has been investigated for its potential use in the treatment of neurodegenerative diseases. DMF-DMA exerts its therapeutic effects through the inhibition of various signaling pathways involved in inflammation, angiogenesis, and cancer progression. The compound has several advantages for lab experiments but also has some limitations. Further research is needed to determine the optimal dosage and administration routes of DMF-DMA for its potential therapeutic applications.
Synthesemethoden
DMF-DMA is synthesized through a multistep process involving the reaction of 2,6-difluoroaniline and 3-(chloromethyl)-1,2-benzoxazole followed by the reaction of the resulting intermediate with dimethylamine. The final product is obtained after purification through crystallization.
Wissenschaftliche Forschungsanwendungen
DMF-DMA has been studied for its potential therapeutic applications in various scientific research studies. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-angiogenic properties. DMF-DMA has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O2/c1-23(2)9-14-11-8-10(6-7-15(11)25-22-14)20-17(24)21-16-12(18)4-3-5-13(16)19/h3-8H,9H2,1-2H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWXWWBFBMPJQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NOC2=C1C=C(C=C2)NC(=O)NC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}urea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.